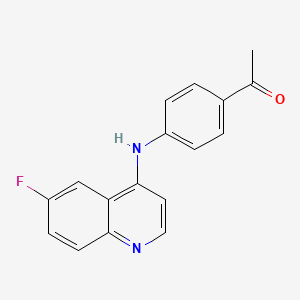

1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(6-fluoroquinolin-4-yl)amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-11(21)12-2-5-14(6-3-12)20-17-8-9-19-16-7-4-13(18)10-15(16)17/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNAXGWNMLAVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone involves several key steps:

Cyclization and Cycloaddition Reactions: These reactions are commonly employed to construct the quinoline ring system.

Displacement of Halogen Atoms: This method involves the substitution of halogen atoms with other functional groups to achieve the desired structure.

Direct Fluorination:

Chemical Reactions Analysis

1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

It appears that the compound "1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone" is a chemical compound with the molecular formula . The CAS number for this compound is 1018162-02-1 .

Based on the search results, "this compound" is available for purchase from BLD Pharm for research purposes .

Due to the limited information in the search results, a detailed article focusing solely on the applications of the compound "this compound," including comprehensive data tables and well-documented case studies, cannot be composed. Further research would be needed to gather more information on the applications of this compound.

However, the search results do provide some context for potential applications:

- Building block in chemical synthesis: The compound is categorized as a heterocyclic building block, specifically a quinoline, suggesting its use in synthesizing more complex molecules .

- Potential pharmaceutical applications: Fluoroquinolines are a class of synthetic antibiotics, so this compound may have uses in medicinal chemistry .

- Inhibitors: It may be used in the creation of certain inhibitors, such as Indoleamine 2,3 dioxygenase 1 (IDO1) .

- Drug-like properties: Some search results discuss drug-1,3,4-thiadiazole hybrid compounds and their potential to cross biological barriers, which could be relevant to the study of "this compound" .

Mechanism of Action

The mechanism of action of 1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorinated quinoline moiety is known to enhance the compound’s biological activity by inhibiting various enzymes and interfering with DNA synthesis . This makes it a potent antibacterial and antineoplastic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a broader class of quinoline-based ethanone derivatives. Key structural analogs include:

Chloroquinoline Derivatives

- 1-(4-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone (): Structural difference: Chlorine replaces fluorine at position 7 of the quinoline ring. Application: Intermediate for antitubercular chalcone derivatives via Claisen-Schmidt condensation . Bioactivity: Exhibits efficacy against Mycobacterium tuberculosis due to the electron-withdrawing chlorine enhancing target binding .

Hydroxyquinoline Derivatives

- 1-(4-(Quinolin-8-ylamino)phenyl)ethanone (): Structural difference: Amino group at position 8 instead of 4; lacks fluorine. Application: Precursor for chalcones with antibacterial activity. Bioactivity: Moderate activity against Staphylococcus aureus and Escherichia coli, suggesting positional sensitivity of substituents on quinoline .

Diazinyl and Piperazine Derivatives

- APEHQ (): Structural difference: Contains a diazenyl group and 4-methylpiperazine instead of fluorine. Application: Antifungal metal complexes. Bioactivity: Enhanced antifungal activity (e.g., against Candida albicans) due to metal coordination, unlike the non-metallated target compound .

Pharmacological Activity Comparison

Key Findings :

- Fluorine vs.

- Amino Group Position: Activity against bacterial vs. fungal pathogens correlates with the amino group’s position on quinoline (e.g., position 4 vs. 8) .

- Metal Coordination : Unlike APEHQ, the target compound lacks metal-binding groups, suggesting divergent mechanisms of action .

Biological Activity

1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone, also known by its IUPAC name, is a compound with the molecular formula C17H13FN2O and a molecular weight of 280.30 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated quinoline moiety, which is known to enhance biological activity through various mechanisms. The presence of the fluorine atom contributes to its lipophilicity and may affect its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H13FN2O |

| Molecular Weight | 280.30 g/mol |

| IUPAC Name | 1-[4-[(6-fluoroquinolin-4-yl)amino]phenyl]ethanone |

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. The fluorinated quinoline structure is associated with the inhibition of enzymes that are crucial for cancer cell proliferation and survival, such as Akt and various kinases involved in signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in cancer progression. For instance, studies show that certain chloroquine analogs can sensitize tumor cells when combined with Akt inhibitors, suggesting a potential synergistic effect when used in therapeutic settings .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown promising results against human breast cancer cell lines (MCF7 and MDA-MB468). For example, derivatives of 4-aminoquinoline have been reported to exhibit significant cytotoxicity, indicating that this compound could serve as a lead for developing new anticancer agents .

Table: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl... | MDA-MB468 | 5.0 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF7 | 3.5 |

| 1-(4-((6-Fluoroquinolin-4-yl)amino)... | MDA-MB468 | TBD |

Antimicrobial Activity

The compound's quinoline moiety suggests potential antibacterial properties. Research has indicated that similar compounds exhibit broad-spectrum antibacterial activity, making them suitable candidates for further exploration in antimicrobial therapy .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions including cyclization and substitution reactions. These methods are crucial for developing derivatives with enhanced biological activities.

Synthesis Overview:

- Cyclization Reactions: Essential for constructing the quinoline ring.

- Substitution Reactions: Allow for the introduction of various functional groups to modify biological activity.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.65 (s, 1H, NH), 8.20 (d, J=8 Hz, quinoline-H), 2.60 (s, 3H, COCH₃) | |

| IR (KBr) | 1680 cm⁻¹ (C=O), 3564 cm⁻¹ (NH) | |

| LC-MS | m/z 325.1 [M+H]⁺ |

Q. Table 2: Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | >70% yield |

| Catalyst (AlCl₃) Loading | 1.2–1.5 equivalents | Minimizes side products |

| Solvent Polarity | Low (toluene) for acylation; polar (EtOH) for condensation | Maximizes intermediate stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.